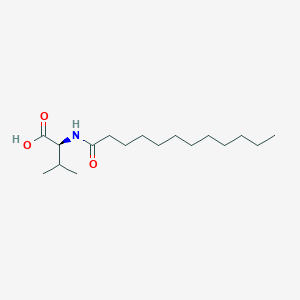

N-(1-Oxododecyl)-L-valine

Übersicht

Beschreibung

N-(1-Oxododecyl)-L-valine is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a long aliphatic chain attached to the amino acid valine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Oxododecyl)-L-valine typically involves the reaction of L-valine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

L-Valine+Dodecanoyl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Oxododecyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Various alkylating agents or acylating agents under appropriate conditions.

Major Products

Oxidation: Formation of dodecanoic acid or other oxidized derivatives.

Reduction: Formation of N-(1-hydroxydodecyl)-L-valine.

Substitution: Formation of N-substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antimicrobial Properties

N-(1-Oxododecyl)-L-valine and its derivatives have been investigated for their antimicrobial activities. Research indicates that compounds with L-valine residues exhibit significant antimicrobial effects against Gram-positive bacteria, including Enterococcus faecium. Such properties are crucial in the development of new antibiotics, particularly in the context of rising antimicrobial resistance .

Antioxidant Activity

Studies have demonstrated the antioxidant potential of this compound. The compound has shown effectiveness in scavenging free radicals, which is essential for preventing oxidative stress-related diseases. Assays such as DPPH and ABTS have been employed to quantify this activity, revealing promising results for potential therapeutic uses .

Drug Design

The structural characteristics of this compound make it a candidate for drug design, particularly in developing new classes of antimicrobial agents. Its ability to interact with biological targets can be optimized through modifications to enhance efficacy and reduce toxicity .

Agricultural Applications

Plant Growth Regulation

Research has indicated that valine can influence plant growth by regulating key metabolic pathways. For instance, high concentrations of valine have been shown to inhibit the growth of certain plants like Arabidopsis thaliana, suggesting its potential use as a growth regulator in agricultural practices . This application could be particularly useful in managing crop growth under specific environmental conditions.

Nutritional Supplementation

In animal feed, L-valine is recognized as an essential amino acid that contributes to protein synthesis and overall health. The incorporation of this compound into feed formulations can enhance nutritional profiles, potentially improving growth rates and feed efficiency in livestock .

Biochemical Research

Metabolic Studies

this compound has been utilized in metabolic studies to understand its role in amino acid metabolism. Investigations into the interactions between L-valine and various enzymes provide insights into metabolic pathways that are critical for maintaining homeostasis in living organisms . This knowledge is vital for developing interventions in metabolic disorders.

Toxicity Assessments

Toxicological studies on this compound are essential for evaluating its safety profile. Research has established No Observed Adverse Effect Levels (NOAEL) for valine, which is crucial for regulatory approvals when used as a feed additive or pharmaceutical agent .

Case Studies

Wirkmechanismus

The mechanism of action of N-(1-Oxododecyl)-L-valine is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. The compound interacts with lipid membranes, altering their structure and dynamics. This property is exploited in various applications, including drug delivery and membrane studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Lauroylsarcosine: Another surfactant with a similar structure but different amino acid backbone.

Sodium Lauroyl Sarcosinate: A sodium salt derivative with similar surfactant properties.

N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium: A quaternary ammonium compound with similar applications in flotation processes.

Uniqueness

N-(1-Oxododecyl)-L-valine is unique due to its specific combination of a long aliphatic chain and the amino acid valine. This structure imparts distinct surfactant properties, making it suitable for specialized applications in chemistry, biology, and industry.

Biologische Aktivität

N-(1-Oxododecyl)-L-valine is a derivative of the amino acid valine, notable for its unique structural properties and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . The structure comprises a dodecyl chain linked to the amino acid valine through an oxo group, which influences its solubility and interaction with biological membranes. This structural configuration is crucial for its biological activity, particularly in modulating receptor interactions and cellular responses.

1. Interaction with PPAR Receptors

Recent studies have highlighted the compound's interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. PPARs are nuclear receptor proteins that regulate gene expression involved in fatty acid storage and glucose metabolism. Research indicates that this compound exhibits weak proadipogenic properties, suggesting it may promote adipocyte differentiation through PPARγ activation, albeit less effectively than established agonists like rosiglitazone .

| Compound | PPARγ Activation | Adipocyte Differentiation |

|---|---|---|

| This compound | Weak | Moderate |

| Rosiglitazone | Strong | High |

2. Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively documented, related studies on similar amino acid derivatives indicate potential anticancer activity. For example, derivatives of valine have shown selective cytotoxicity against cancer cells while sparing normal cells .

Case Study 1: Adipogenesis Modulation

A study investigated the effects of this compound on 3T3-L1 adipocytes. The results demonstrated that while the compound could induce lipid accumulation, its efficacy was significantly lower compared to potent PPARγ agonists. This suggests that modifications to the dodecyl chain or the valine core may enhance its adipogenic effects .

Case Study 2: Anticancer Activity

In a comparative analysis of various valine derivatives, this compound was included in a panel of compounds tested against multiple cancer cell lines. Although it did not exhibit the highest cytotoxicity, it showed promising selectivity indices, indicating potential as a lead compound for further development .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary assessments suggest that derivatives of valine can possess varying degrees of toxicity depending on their structural modifications. Therefore, ongoing research into the toxicological effects is crucial for understanding the compound's therapeutic window.

Eigenschaften

IUPAC Name |

(2S)-2-(dodecanoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHXCNGQDLRDMP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932101 | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14379-28-3 | |

| Record name | L-Valine, N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxydodecylidene)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.